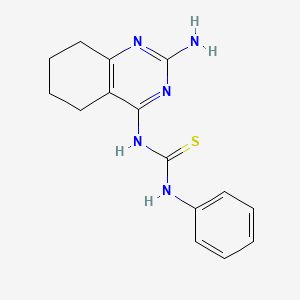

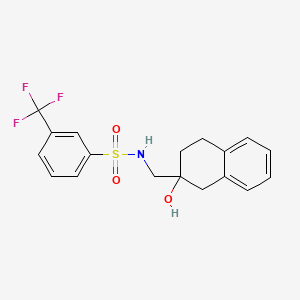

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. It is a small molecule drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, a key metabolic pathway in cancer cells.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also been found to have anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have been shown to have anticancer activity. This suggests that they could be used in the development of new cancer treatments .

Anti-HIV Activity

Indole derivatives have been reported to have anti-HIV activity. This suggests that they could be used in the development of new treatments for HIV .

Antioxidant Activity

Indole derivatives have been found to have antioxidant activity. This means that they could potentially be used to combat oxidative stress, which is implicated in various diseases .

Antimicrobial Activity

Indole derivatives have been reported to have antimicrobial activity. This suggests that they could be used in the development of new antimicrobial agents .

Antitubercular Activity

Indole derivatives have been found to have antitubercular activity. This suggests that they could be used in the development of new treatments for tuberculosis .

Antidiabetic Activity

Indole derivatives have been reported to have antidiabetic activity. This suggests that they could be used in the development of new treatments for diabetes .

Mechanism of Action

Target of action

Indole derivatives are known to bind with high affinity to multiple receptors

Mode of action

The mode of action of indole derivatives can vary widely depending on the specific compound and its targets . Without specific information on the targets of “N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide” or “N-[2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethyl]cyclopentanecarboxamide”, it’s difficult to say how this compound interacts with its targets.

Biochemical pathways

Indole derivatives can affect a variety of biochemical pathways, again depending on the specific compound and its targets

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely. Factors such as the compound’s structure, formulation, route of administration, and individual patient characteristics can all influence these properties

Result of action

The molecular and cellular effects of indole derivatives can include a variety of outcomes, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Action environment

Environmental factors can influence the action, efficacy, and stability of a compound. These can include factors such as temperature, pH, presence of other compounds, and individual patient characteristics

properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-19-9-8-13-10-14(6-7-15(13)19)16(20)11-18-17(21)12-4-2-3-5-12/h6-7,10,12,16,20H,2-5,8-9,11H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXNVWRILZRITF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2683911.png)

![6-(3-(1H-pyrrol-1-yl)-2-(o-tolyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carbonyl)pyridazin-3(2H)-one](/img/structure/B2683914.png)

![ethyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)acetate](/img/structure/B2683919.png)

![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2683921.png)

![Methyl 2-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B2683924.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-hydroxyacetamide](/img/structure/B2683925.png)

![3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B2683926.png)